molecular formula C17H17N3O3 B1671739 Imazaquin CAS No. 81335-37-7

Imazaquin

Cat. No. B1671739
CAS RN: 81335-37-7
M. Wt: 311.33 g/mol
InChI Key: CABMTIJINOIHOD-UHFFFAOYSA-N
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Description

Imazaquin is an imidazolinone herbicide used to control a broad spectrum of weed species . It contains an imidazolinone core and is typically a colorless or white solid, although commercial samples can appear brown or tan .


Synthesis Analysis

Imazaquin was first discovered in the 1970s at American Cyanamid’s Agricultural Research Division . The initial lead molecule was phthalimide, which was later found to exhibit herbicidal activity . Further exploration resulted in the formation of the first imidazolinone herbicide .


Molecular Structure Analysis

Imazaquin has a chemical formula of C17H17N3O3 and a molar mass of 311.341 g·mol −1 . It features an imidazolinone ring with a carboxylic acid group attached to the backbone .


Chemical Reactions Analysis

Imazaquin inhibits the synthesis of acetolactate synthase (ALS), an enzyme that participates in the biosynthesis of the amino acids valine, leucine, and isoleucine .


Physical And Chemical Properties Analysis

Imazaquin has a density of 1.35 g/cm3, a melting point of 219 to 222 °C, and is soluble in water at 25 °C: 60-120 ppm . It has a log P value of 1.474±0.662, a vapor pressure of 0.013 mPa @ 60 °C, and an acidity (pKa) of 3.10±0.30 .

Scientific Research Applications

  • Soil Sorption and Mobility :

    • Imazaquin exhibits varying degrees of sorption in tropical soils, influenced by soil attributes like organic carbon content, pH, and clay content. It generally has higher availability and leaching potential in soils with higher pH and lower organic matter and clay content (Regitano et al., 2001).
    • In Brazilian soils, imazaquin showed significant mobility and leaching, especially in soils with low organic matter and high pH (Florido et al., 2015).
  • Clay-Based Formulations :

    • A study developed a clay-based slow-release imazaquin nanoformulation containing exclusively the biologically active R-enantiomer. This formulation displayed reduced leaching and increased bioefficacy compared to free racemic imazaquin (López-Cabeza et al., 2019).
  • Biodegradation :

    • A species of bacteria, Arthrobacter crystallopoietes, was isolated that can degrade imazaquin, suggesting potential for bioremediation of water and soils contaminated with this herbicide (Wang et al., 2007).
  • Herbicidal Applications :

    • Research on the control of creeping bentgrass in cool-season turfgrass found that imazaquin was effective, but it also caused significant injury to Kentucky bluegrass and perennial ryegrass (Beam et al., 2006).
  • Photocatalytic Degradation :

    • The photocatalytic degradation of imazaquin in an aqueous suspension of titanium dioxide was investigated, revealing that certain conditions like pH and catalyst loading significantly influence the degradation rate (Garcia & Takashima, 2003).
  • Environmental Fate in Different Soils :

    • The sorption, persistence, and leaching of imazaquin enantiomers in different soils were studied, showing how agricultural practices can impact the behavior of this herbicide in the environment (López-Cabeza et al., 2017)

Safety And Hazards

Imazaquin may be harmful if swallowed and harmful in contact with skin . Prolonged skin contact may cause temporary irritation .

Future Directions

Imazaquin is being marketed under the trademark Scepter® herbicide by American Cyanamid Co . It can be applied preplant incorporated (PPI), preemergence (PE), or over-the-top postemergence (POST) in soybean . It is expected to be used in more states in the future .

properties

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABMTIJINOIHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt)
Record name Imazaquin [BSI:ISO]
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DSSTOX Substance ID

DTXSID3024152
Record name Imazaquin
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Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA]
Record name Imazaquin
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Solubility

Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm
Record name IMAZAQUIN
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Vapor Pressure

<0.013 mPa @ 60 °C
Record name IMAZAQUIN
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Product Name

Imazaquin

Color/Form

Colorless solid, Tan solid, Crystals from hexane + ethyl acetate

CAS RN

81335-37-7
Record name Imazaquin
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Record name Imazaquin [BSI:ISO]
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Record name Imazaquin
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Record name IMAZAQUIN
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Record name IMAZAQUIN
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Melting Point

219-222 °C (decomposition)
Record name IMAZAQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

2-Amino-2,3-dimethylbutyronitrile (0.393 mol) is added over 40 minutes to a stirred solution of 2,3-quinolinedicarboxylic anhydride (0.376 mol) in 4-picoline (338 g, 3.63 mol) and toluene (52 g), while maintaining the temperature at 40° to 43° C. The reaction mixture is stirred at 40° to 43° C. for one hour. Aqueous sodium hydroxide (218 g, 25%, 1.36 mol) and then toluene 378 g) are added and the mixture stirred at 55° to 60° C. for approximately 15 minutes. The lower aqueous basic phase is separated off and the product extracted from organic phase with water. The aqueous phase is washed with toluene. A portion of the aqueous phase (25.8 g) is treated with 25% aqueous sodium hydroxide (10 g) and 3.7 equivalents of hydrogen peroxide at 65°-70° C. for one hour, then additional 50% aqueous sodium hydroxide (14.5 g) is added and the reaction mixture is allowed to stir for one hour at 65° to 70° C. The mixture is cooled to 25° to 30° C., and the pH of the mixture adjusted to 1.5 with concentrated sulfuric acid. The product 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid (17.3 g) is isolated by filtration.
Quantity
0.393 mol
Type
reactant
Reaction Step One
Name
2,3-quinolinedicarboxylic anhydride
Quantity
0.376 mol
Type
reactant
Reaction Step One
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
solvent
Reaction Step One
Quantity
218 g
Type
reactant
Reaction Step Two
Quantity
378 g
Type
solvent
Reaction Step Two
[Compound]
Name
phase
Quantity
25.8 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid (0.152 mol), in water (50 ml) containing sodium hydroxide (0.06 mol) is heated at 75° to 80° C. for 2 hours. The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid, added in small increments. The resulting precipitate is filtered, washed with water, air dried, and recrystallized from acetone to afford the 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid, mp 239°-243.5° C.
Name
2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid
Quantity
0.152 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imazaquin
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Reactant of Route 3
Imazaquin
Reactant of Route 4
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Reactant of Route 5
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Imazaquin

Citations

For This Compound
7,860
Citations
P Bhalla, N Hackett, R Hart… - The Imidazolinone …, 2017 - taylorfrancis.com
Imazaquin was the first imidazolinone to be widely accepted as … Initial results demonstrated that imazaquin could be applied … Soybeans exhibit excellent tolerance to imazaquin when …
Number of citations: 29 www.taylorfrancis.com
JR Cantwell, RA Liebl, FW Slife - Weed Science, 1989 - cambridge.org
… Imazaquin is registered for soil applications at 0.14 kg ai/ha regardless of soil type. Zero com injury has been observed after 0.42 kg/ha imazaquin … Yet instances of 0.14 kg/ha imazaquin …
Number of citations: 117 www.cambridge.org
JL Flint, WW Witt - Weed Science, 1997 - cambridge.org
Laboratory studies were conducted to investigate the processes of imazaquin and imazethapyr degradation in soil. Microbial degradation of 14C-imazaquin and 14C-imazethapyr was …
Number of citations: 103 www.cambridge.org
JB Regitano, M Bischoff, LS Lee… - … and Chemistry: An …, 1997 - Wiley Online Library
… forms of imazaquin were estimated by collecting sorption data for imazaquin from several … The effects of solution ionic strength and ionic composition on imazaquin sorption were also …
Number of citations: 95 setac.onlinelibrary.wiley.com
G Basham, TL Lavy, LR Oliver, HD Scott - Weed Science, 1987 - cambridge.org
… Imazaquin field dissi pation rates of the treated plots were … imazaquin is highly effective for broadleaf weed control, we developed a corn bioassay that was sensitive to imazaquin …
Number of citations: 142 www.cambridge.org
AJ Goetz, G Wehtje, RH Walker, B Hajek - Weed Science, 1986 - cambridge.org
… Imazaquin was mobile in all soils with R f values of 0.8 to 0.9. … imazaquin sorption in each soil as influenced by imazaquin … kg, the amount of 1 4 C- imazaquin in soil solution increased. …
Number of citations: 191 www.cambridge.org
WS Curran, RA Liebl, FW Simmons - Weed Science, 1992 - cambridge.org
Effects of tillage and herbicide application method on the persistence and residual activity of clomazone, imazaquin, and imazethapyr were investigated in a 2-yr field study. Herbicides …
Number of citations: 108 www.cambridge.org
MA Risley, LR Oliver - Weed Science, 1991 - cambridge.org
… of imazaquin on 26 weed species common to the Mississippi Delta. Imazaquin applied … Contour graphs accurately predicted imazaquin postemergence rates necessary to control …
Number of citations: 18 www.cambridge.org
R López-Cabeza, B Gámiz, J Cornejo, R Celis - Geoderma, 2017 - Elsevier
… imazaquin, S-imazaquin and R-imazaquin, in two soils under different application regimes were studied. Imazaquin … , and leaching of imazaquin enantiomers applied as racemic …
Number of citations: 28 www.sciencedirect.com
KA Renner, WF Meggitt, D Penner - Weed science, 1988 - cambridge.org
… Since both root and shoot uptake of imazaquin occurs (15), plant uptake of imazaquin may … to leach the imazaquin into the root zone. It seems probable that imazaquin must be present …
Number of citations: 40 www.cambridge.org

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